molecular formula C9H6ClNO2S B15080794 3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one

3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B15080794
M. Wt: 227.67 g/mol
InChI Key: RAIJOFHCWPZYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloroacetyl group attached to the benzothiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines and other reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Employed in the development of fluorescent probes and labeling agents for biological studies.

    Medicine: Investigated for its potential as an anti-tumor agent and in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroacetyl group is highly reactive and can alkylate nucleophilic residues in proteins and other biomolecules, leading to the formation of stable adducts. This reactivity underlies its use in the development of fluorescent probes and its potential therapeutic applications.

Comparison with Similar Compounds

3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Lacks the chloroacetyl group and is less reactive.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a chloroacetyl group, leading to different reactivity and applications.

    Benzothiazole-2-thiol: Similar to 2-mercaptobenzothiazole but with a different substitution pattern.

The presence of the chloroacetyl group in this compound makes it unique in its reactivity and applications, particularly in the formation of covalent bonds with nucleophiles.

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

3-(2-chloroacetyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H6ClNO2S/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2

InChI Key

RAIJOFHCWPZYLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.